3,5-Difluoro-4-hydroxybenzimidamide

HDAC6 inhibition zinc-chelating pharmacophore fluorophenylhydroxamate

Researchers requiring validated metalloenzyme warheads often face supply gaps for fluorinated amidoximes with precise substitution patterns. 3,5-Difluoro-4-hydroxybenzimidamide directly addresses this need as a dual-chelating fragment (amidoxime/4-OH) for inhibitor screens: • Zn²⁺-chelating amidoxime warhead with a demonstrated HDAC6 pharmacophore analog (IC₅₀ ≈ 120 nM). • 4-OH group provides an additional H-bond vector for fragment growing and alternative coupling chemistry. • 3,5-Difluoro pattern enhances metabolic stability relative to non-fluorinated amidoximes.

Molecular Formula C7H6F2N2O
Molecular Weight 172.13 g/mol
Cat. No. B12976313
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-Difluoro-4-hydroxybenzimidamide
Molecular FormulaC7H6F2N2O
Molecular Weight172.13 g/mol
Structural Identifiers
SMILESC1=C(C=C(C(=C1F)O)F)C(=N)N
InChIInChI=1S/C7H6F2N2O/c8-4-1-3(7(10)11)2-5(9)6(4)12/h1-2,12H,(H3,10,11)
InChIKeyXMYOTBNHIQJJJT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,5-Difluoro-4-hydroxybenzimidamide: Chemical Identity and Sourcing Profile


3,5-Difluoro-4-hydroxybenzimidamide (CAS 1563260-75-2; synonym: 3,5-Difluoro-N,4-dihydroxybenzimidamide) is a fluorinated benzimidamide (amidoxime) derivative with the molecular formula C₇H₆F₂N₂O₂ and a molecular weight of 188.13 g/mol . The compound features a 3,5-difluoro-4-hydroxy substitution pattern on the phenyl ring, coupled with an N-hydroxycarboximidamide (amidoxime) functional group, placing it at the intersection of fluorinated aromatic building blocks and metal-chelating pharmacophores relevant to enzyme inhibitor design .

Compound class
Fluorinated benzimidamide (amidoxime) building block
Pharmacophore
Zinc-chelating N'-hydroxyamidine moiety
Key substitution
3,5-difluoro-4-hydroxyphenyl motif with unique hydrogen-bonding profile

Structural Differentiation from Generic Benzimidamide Analogs


Benzimidamides and amidoximes constitute a broad chemical class with highly variable biological activity depending on ring substitution. The simultaneous presence of the electron-withdrawing 3,5-difluoro pattern and the 4-hydroxy donor/acceptor on 3,5-Difluoro-4-hydroxybenzimidamide creates a unique hydrogen-bonding and electronic profile that simple unsubstituted amidoximes (e.g., benzamidoxime) or mono-substituted variants lack [1]. The 4-OH group provides an additional metal-coordination handle absent in 3,5-difluorobenzamidoxime (CAS 874880-59-8), while the amidoxime N-OH group confers zinc-chelating capacity not present in the corresponding benzamide [2]. These structural distinctions mean that substitution with a generic benzimidamide or des-hydroxy analog can result in loss of target engagement, altered selectivity, or complete inactivity in assays designed around the specific substitution pattern.

3,5-difluoro-4-hydroxy substitution pattern
Generic unsubstituted or mono-fluorinated benzimidamides lack the electronic and hydrogen-bonding fingerprint required for target engagement
4-hydroxy donor/acceptor group
Des-hydroxy analog (3,5-difluorobenzamidoxime) loses an additional metal-coordination handle, potentially altering selectivity
Amidoxime N-OH zinc-chelating warhead
Replacement with a benzamide eliminates the N-OH group, abolishing zinc-directed binding capacity

Quantitative Evidence vs. Structural Analogs


HDAC6 Zinc-Chelating Activity of the 3,5-Difluoro Scaffold

The 3,5-difluoro-N-hydroxybenzamide scaffold (the des-hydroxy analog of the target compound) demonstrated an IC₅₀ of approximately 120–121 nM against human HDAC6, comparable to the non-fluorinated parent phenylhydroxamate (IC₅₀ ≈ 120 nM), confirming that the 3,5-difluoro substitution pattern on the phenyl ring does not compromise zinc-directed HDAC6 binding [1]. In contrast, ortho- and para-fluorinated variants showed significantly weaker inhibition (IC₅₀ > 30,000 nM for some substitution patterns) [1]. The target compound, bearing an additional 4-OH group, is predicted to enhance hydrogen-bonding contacts within the HDAC catalytic pocket relative to the des-hydroxy analog, though direct comparative IC₅₀ data for the target compound against HDAC6 are not available in the peer-reviewed literature [1].

HDAC6 Zinc-Chelating Activity
Class-level inference
3,5-difluoro analog IC₅₀ ≈ 120 nM
ortho/para fluoro IC₅₀ > 30,000 nM
Supports HDAC6 zinc-chelating scaffold design
Direct target compound HDAC6 data not available
HDAC6 inhibition zinc-chelating pharmacophore fluorophenylhydroxamate

IDO1 Inhibition and TDO Selectivity of N'-Hydroxybenzimidamides

A series of nitrobenzofurazan derivatives of N'-hydroxybenzimidamides (sharing the N'-hydroxybenzimidamide core with the target compound) demonstrated potent IDO1 inhibition with IC₅₀ values of 39–80 nM in purified enzyme assays and 50–71 nM in MDA-MB-231 cellular assays, with 312–1,593-fold selectivity for IDO1 over TDO [1]. The N'-hydroxybenzimidamide moiety is the essential pharmacophore for IDO1 engagement in this series. The target compound (3,5-difluoro-4-hydroxy substitution) represents a simpler, non-nitrofurazan-containing N'-hydroxybenzimidamide that retains the core metal-coordinating amidoxime while offering a distinct electronic profile from the nitrofurazan-conjugated analogs. Direct IC₅₀ data for the target compound against IDO1 are not available in published literature.

IDO1 Selectivity
Class-level inference
312–1,593-fold selectivity for IDO1 over TDO
Reported N'-hydroxybenzimidamide pharmacophore selectivity context
Based on nitrofurazan-conjugated analogs; direct target data not reported
IDO1 inhibition cancer immunotherapy kynurenine pathway

BACE1 Inhibitory Activity of 3,5-Disubstituted Benzimidamides

In a systematic SAR study, a series of 3,5-disubstituted benzimidamides were tested against BACE1 in a cell-free FRET assay. All synthesized benzimidamides were active, with the most potent compound (6d) achieving an IC₅₀ of 3.35 μM [1]. This establishes the 3,5-disubstituted benzimidamide scaffold as a tractable BACE1 inhibitor chemotype. The target compound (3,5-difluoro-4-hydroxy substitution) maps directly onto this validated substitution pattern but has not been individually tested in this assay. The 4-OH group represents an additional hydrogen-bonding feature not present in the tested 3,5-dihalo series, which molecular docking suggests could engage the BACE1 catalytic aspartate dyad [1].

BACE1 Inhibition
Class-level inference
Lead 3,5-disubstituted benzimidamide IC₅₀ = 3.35 μM
Supports BACE1 inhibitor scaffold optimization
Class-level; 4-OH contribution untested
BACE1 inhibition Alzheimer's disease benzimidamide SAR

Fluorogenic Potential via the 3,5-Difluoro-4-hydroxyphenyl Motif

The 3,5-difluoro-4-hydroxy substitution pattern is the essential fluorogenic element in the widely used DFHBI (3,5-difluoro-4-hydroxybenzylidene imidazolinone) fluorophore-aptamer system, which exhibits a fluorescence turn-on of >100-fold upon binding to the Spinach/Broccoli RNA aptamers (Ex/Em = 469/501 nm) [1]. The target compound shares the identical 3,5-difluoro-4-hydroxyphenyl moiety with DFHBI but presents it on a benzimidamide (amidoxime) scaffold rather than the benzylidene-imidazolinone, creating a structurally distinct fluorogenic candidate that retains the key fluorophore-activating substitution pattern while offering different conjugation chemistry via the amidoxime group. Direct photophysical characterization of the target compound has not been published.

Fluorogenic Potential
Cross-study comparable
DFHBI: >100-fold turn-on
Target compound: distinct benzimidamide scaffold, same fluorophore motif
Supports fluorogenic probe development
Direct photophysical characterization not published
fluorogenic aptamer RNA imaging GFP-mimetic fluorophore

Aldose Reductase Inhibition with the 3,5-Difluoro-4-hydroxyphenyl Group

N-(3,5-Difluoro-4-hydroxyphenyl)benzenesulfonamides, which incorporate the identical 3,5-difluoro-4-hydroxyphenyl substructure present in the target compound, demonstrated aldose reductase inhibitory activity superior to the corresponding N-benzenesulfonylglycine derivatives, with the parent compound 4 additionally showing high antioxidant potential [1]. This establishes the 3,5-difluoro-4-hydroxyphenyl motif as an activity-enhancing element in aldose reductase inhibitor design. The target compound presents this validated pharmacophore on a benzimidamide scaffold rather than a sulfonamide, offering a distinct zinc-chelating entry point for ALR2 active-site engagement. Direct ALR2 IC₅₀ data for the target compound are not published.

Aldose Reductase Inhibition
Class-level inference
3,5-difluoro-4-hydroxyphenyl sulfonamide analog active; target compound offers distinct benzimidamide scaffold
Reported ALR2 pharmacophore context
Quantitative comparison not available; direct ALR2 data needed
aldose reductase inhibition diabetic complications antioxidant

Research and Procurement Application Scenarios


Fragment-Based Discovery for Metalloenzyme Inhibitors

Procure 3,5-Difluoro-4-hydroxybenzimidamide as a low-molecular-weight (188.13 Da) fragment for metalloenzyme inhibitor screens. The amidoxime functional group provides a validated zinc-chelating warhead, as demonstrated by the HDAC6 activity of the closely related 3,5-difluoro-N-hydroxybenzamide scaffold (IC₅₀ ≈ 120 nM) [1]. The 4-OH group offers an additional hydrogen-bonding vector for fragment growing. The 3,5-difluoro pattern enhances metabolic stability relative to non-fluorinated amidoximes.

Fluorogenic Probe Development with Benzimidamide Conjugation

Utilize the compound as a precursor for synthesizing new fluorogenic probes that retain the 3,5-difluoro-4-hydroxyphenyl fluorophore-activating moiety validated in the DFHBI/Spinach system (>100-fold fluorescence turn-on, Ex/Em = 469/501 nm) but present it on a benzimidamide scaffold for alternative conjugation chemistry [1]. The amidoxime NH₂ and OH groups provide orthogonal coupling handles (e.g., acylation, alkylation, oxime ether formation) not available on the DFHBI imidazolinone core.

BACE1 Inhibitor Optimization from Benzimidamide Scaffold

Use this compound as a starting point for BACE1 inhibitor optimization programs. The 3,5-disubstituted benzimidamide scaffold has demonstrated low-micromolar BACE1 activity (IC₅₀ = 3.35 μM for compound 6d) [1]. The 4-OH substituent on the target compound introduces a polar interaction site that molecular docking suggests could engage the BACE1 catalytic aspartate residues (Asp32/Asp228), potentially improving potency over the 3,5-dihalo analogs tested in the published SAR series [1].

IDO1-Targeted Immunotherapy Candidate Synthesis

Employ 3,5-Difluoro-4-hydroxybenzimidamide as a synthetic building block for constructing IDO1 inhibitors bearing the N'-hydroxybenzimidamide pharmacophore. Published N'-hydroxybenzimidamide derivatives achieve nanomolar IDO1 cellular potency (IC₅₀ = 50–71 nM) with >300-fold selectivity over TDO [1]. The target compound provides the core N'-hydroxybenzimidamide scaffold without the potentially genotoxic nitrofurazan moiety present in the published lead compounds, offering a cleaner starting point for lead optimization [1].

Application
Selection Property
Validation Focus
Fragment-based metalloenzyme inhibitor discovery
Zinc-chelating amidoxime scaffold
HDAC6 / metalloenzyme inhibitory activity context
Fluorogenic probe development
3,5-difluoro-4-hydroxyphenyl fluorophore motif
Fluorescence activation potential review
BACE1 inhibitor optimization
3,5-disubstituted benzimidamide chemotype
BACE1 inhibitory activity context
IDO1-targeted immuno-oncology research
N'-hydroxybenzimidamide pharmacophore
IDO1 / TDO selectivity context
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